molecular formula C20H16FN5O2 B2506908 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide CAS No. 899967-26-1

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide

Cat. No.: B2506908
CAS No.: 899967-26-1
M. Wt: 377.379
InChI Key: QSENLOBILUEBHG-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3,4-dimethylphenyl group at position 1 and a 3-fluorobenzamide substituent at position 3. Its molecular formula is C₂₀H₁₆FN₅O₂, with a molecular weight of 377.4 g/mol (calculated from structural analogs in ). The compound belongs to a class of nitrogen-containing heterocycles widely studied for their biological activities, including antiviral and antimicrobial properties . The pyrazolo[3,4-d]pyrimidinone core is structurally analogous to purine bases, enabling interactions with enzymes such as kinases and viral reverse transcriptases .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-12-6-7-16(8-13(12)2)26-18-17(10-23-26)20(28)25(11-22-18)24-19(27)14-4-3-5-15(21)9-14/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSENLOBILUEBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a complex structure that is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4OC_{19}H_{20}N_{4}O with a molecular weight of approximately 336.39 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities including:

  • Anticancer Activity : These compounds have been shown to inhibit cancer cell proliferation through mechanisms involving the modulation of specific signaling pathways.
  • Anti-inflammatory Effects : They may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.
  • Enzyme Inhibition : The compound can interact with various enzymes, including kinases and phosphodiesterases, which are crucial for cellular signaling.

The exact mechanisms of action for this compound typically involve:

  • Targeting Kinases : Many pyrazolo[3,4-d]pyrimidines act as kinase inhibitors, disrupting pathways essential for tumor growth and survival.
  • Modulation of Signaling Pathways : The compound may affect pathways such as PI3K/Akt and MAPK, which are vital for cell proliferation and survival.
  • Inhibition of Enzymatic Activity : By inhibiting specific enzymes involved in inflammation and cancer progression, the compound can exert therapeutic effects.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant inhibition against various cancer cell lines, suggesting their potential as anticancer agents .
  • Another research highlighted the anti-inflammatory properties of similar compounds by showing reduced levels of inflammatory markers in vitro .

Case Studies

Several case studies have explored the efficacy of this compound:

  • In Vitro Studies : In vitro assays showed that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.
  • Animal Models : In vivo studies in mice demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups.

Data Table: Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces inflammatory cytokines in vitro
Enzyme InhibitionTargets specific kinases involved in signaling

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several pyrazolo[3,4-d]pyrimidinone derivatives, differing primarily in substituents at positions 1 and 4. Key analogs and their properties are summarized below:

Compound Name Substituents (Position 1) Substituents (Position 5) Biological Activity Key Findings
Target Compound 3,4-dimethylphenyl 3-fluorobenzamide Not explicitly reported (inference from analogs) Structural similarity to antiviral agents (e.g., anti-HIV EC₅₀ ~40–90 µM for molecule 186) .
N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide () 3-chlorophenyl 2-(trifluoromethyl)benzamide Not reported Increased lipophilicity from -CF₃ may enhance membrane permeability .
4-(7-Benzoyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)-4-oxo-6-thioxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)benzenesulfonamide () 4-chlorophenyl/4-fluorophenyl Thiazol-2-yl benzenesulfonamide Anti-HIV1 (EC₅₀ data not provided) Sulfonamide and thioxo groups enhance binding to viral enzymes .
{1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate () 3,4-dimethylphenyl 2-sulphobenzoate ester Not reported Sulfonate esters improve solubility but may reduce cellular uptake .

Key Structural Differences

Substituent Position on Benzamide: The target compound’s 3-fluorobenzamide group (vs. 2-fluoro in ) may alter steric interactions with target proteins. Meta-substitution often improves metabolic stability compared to ortho-substitution .

Core Modifications :

  • Thioxo derivatives () exhibit stronger anti-HIV activity due to sulfur’s ability to form hydrogen bonds with viral protease residues .
  • Sulfonamide-containing analogs (e.g., ) show broader antimicrobial activity, with zone-of-inhibition values up to 18 mm against gram-negative bacteria .

Biological Activity Trends: Pyrazolo[3,4-d]pyrimidinones with electron-withdrawing groups (e.g., -F, -Cl, -CF₃) generally display higher antiviral potency. For example, molecule 186 (6-(2,6-difluorophenylmethyl)) showed EC₅₀ values 10-fold lower than nevirapine . Antimicrobial activity correlates with substituent polarity. Thiazolidinone derivatives (e.g., compound XI in ) exhibit stronger activity due to enhanced membrane penetration .

Research Findings and Data Tables

Antiviral Activity of Selected Analogs

Compound Target Virus EC₅₀ (µM) Reference
Molecule 186 () HIV-1 40–90
Molecule 187 () HIV-1/2 Not quantified
10a () HIV-1 Data pending

Antimicrobial Activity (Zone of Inhibition, mm)

Compound Gram-Positive Bacteria Gram-Negative Bacteria Reference
Thiazolidinone (XI) 15–18 12–14
β-Lactam (XII) 8–10 10–12
Target Compound Not tested Not tested N/A

Critical Analysis and Gaps

  • Activity Data for Target Compound: No direct antiviral or antimicrobial data is available in the provided evidence. Its efficacy must be inferred from structural analogs.
  • Contradictions : While electron-withdrawing groups enhance antiviral activity, they may reduce solubility (e.g., ’s -CF₃ analog) .

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